
Clocortolone pivalate
Übersicht
Beschreibung
Clocortolone Pivalat ist ein synthetisches Glukokortikoid-Kortikosteroid und ein Kortikosteroidester. Es wird unter Markennamen wie Cilder, Cloderm und Purantix vermarktet . Diese Verbindung ist der C21-Pivalat-(Trimethylacetat)-Ester von Clocortolone und wirkt im Körper als Prodrug von Clocortolone . Es wird hauptsächlich zur Behandlung von Kortikosteroid-empfänglichen Hautkrankheiten aufgrund seiner entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt .
Vorbereitungsmethoden
Die Synthese von Clocortolone Pivalat umfasst mehrere Schritte, darunter die Beta-Hydroxylierung an C-11, die Methylierung an C-16, die Doppelbindungen an C-12, die Veresterung an C-21 und die Halogenierung an C-6 und C-9 . Die industriellen Produktionsverfahren beinhalten typischerweise die Verwendung von Chloroform und Methanol als Lösungsmittel, wobei spezifische Reaktionsbedingungen die Reinheit und Stabilität des Endprodukts gewährleisten .
Analyse Chemischer Reaktionen
Clocortolone Pivalat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Cyclohexan, Ethylacetat und Methanol . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Clocortolone, die die entzündungshemmenden Eigenschaften der Stammverbindung beibehalten .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Clocortolone pivalate is a mid-potency corticosteroid classified as a class 4 topical corticosteroid. Its formulation allows for high lipid solubility, which facilitates enhanced absorption through the skin barrier. This property contributes to its effectiveness in delivering therapeutic concentrations directly to inflamed tissues while minimizing systemic absorption and potential side effects .
Dermatological Conditions
This compound 0.1% cream has been extensively studied for its effectiveness in treating various corticosteroid-responsive dermatoses, including:
- Atopic Dermatitis
- Contact Dermatitis
- Seborrheic Dermatitis
- Psoriasis Vulgaris
Clinical trials have demonstrated that this compound is significantly more effective than vehicle treatments in managing these conditions. For instance, in a series of randomized controlled trials, patients with atopic dermatitis showed marked improvement in symptoms within just four days of treatment .
Table 1: Efficacy of this compound in Clinical Trials
Pediatric Use
Research indicates that this compound is safe and effective for pediatric populations suffering from atopic dermatitis. A study monitoring adherence among children revealed significant clinical improvement even with varying levels of adherence to the treatment regimen .
Table 2: Pediatric Adherence Study Outcomes
Measure | Baseline | Week 1 | Week 2 | Week 4 |
---|---|---|---|---|
Self-reported adherence (%) | 71% - 97% | High adherence observed | Decreased adherence noted | Further decline observed |
Actual adherence (%) | 18% - 109% | Highest in week 1 | Decreased over time | Variable results |
Safety Profile
The safety profile of this compound is favorable, with studies indicating minimal adverse effects. In trials involving over 2,500 participants, the incidence of application-site reactions was low, primarily consisting of minor irritations . Notably, there was no evidence of hypothalamic-pituitary-adrenal axis suppression during clinical assessments involving prolonged use under occlusive conditions .
Table 3: Summary of Safety Findings
Wirkmechanismus
The precise mechanism of action of clocortolone pivalate involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid . This results in the compound’s anti-inflammatory and immunosuppressive effects .
Vergleich Mit ähnlichen Verbindungen
Clocortolone Pivalat ist unter den Kortikosteroiden einzigartig aufgrund seiner Kombination aus Chlor an C-9 und Fluor an C-6 . Ähnliche Verbindungen umfassen andere Glukokortikoide wie Hydrocortison, Prednisolon und Dexamethason . Die einzigartigen strukturellen Modifikationen von Clocortolone Pivalat verleihen ihm ein eindeutiges Profil an Wirksamkeit und Sicherheit, was es zu einer vielseitigen Option für die Behandlung einer Vielzahl von Hauterkrankungen macht .
Biologische Aktivität
Clocortolone pivalate is a mid-potency topical corticosteroid (Class 4) widely utilized in dermatological treatments. Its primary indications include various inflammatory skin conditions such as atopic dermatitis, seborrheic dermatitis, and psoriasis. This article presents a detailed overview of the biological activity of this compound, including its pharmacological properties, clinical efficacy, safety profile, and relevant case studies.
Chemical Structure and Pharmacodynamics
This compound is characterized by its unique structural features that enhance its pharmacological activity. The compound's lipophilicity plays a crucial role in its absorption and penetration through the stratum corneum, leading to effective therapeutic outcomes. Studies have shown that this compound exhibits high lipophilicity compared to other mid-potency corticosteroids, which correlates with its increased anti-inflammatory potency .
Structural Characteristics
- Molecular Formula : CHO
- Molecular Weight : 374.48 g/mol
- Key Functional Groups : Corticosteroid backbone with a pivalate ester group
This compound exerts its effects primarily through the modulation of inflammatory responses. It binds to glucocorticoid receptors in the skin, leading to the downregulation of pro-inflammatory cytokines and inhibition of immune cell activation. This mechanism results in reduced erythema, edema, and pruritus associated with inflammatory dermatoses .
Case Studies and Clinical Trials
- Atopic Dermatitis in Pediatric Patients
- Facial Dermatoses
- General Dermatological Conditions
Safety Profile
This compound has been evaluated for safety across numerous studies. The following findings summarize its safety profile:
- Adverse Events : The incidence of adverse events was low, with localized cutaneous reactions being the most common (e.g., acneiform eruptions, burning sensations) .
- HPA Axis Suppression : A study assessing the potential for hypothalamic-pituitary-adrenal (HPA) axis suppression found no significant effects after prolonged use of this compound cream .
- Irritation Studies : In controlled settings, this compound demonstrated negligible irritancy when applied under occlusion for extended periods .
Comparative Efficacy Table
Study Type | Population | Treatment Duration | Key Findings |
---|---|---|---|
Pediatric Atopic Dermatitis | 6 Participants | 4 Weeks | EASI reduction of 47.7% |
Facial Dermatoses | 49 Subjects | 21 Days | 76% showed significant clinical improvement |
General Dermatological Trials | Various | Various | 68% had good to excellent responses |
Eigenschaften
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYZQZLHAIHKKY-GSTUPEFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045460 | |
Record name | Clocortolone pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34097-16-0 | |
Record name | Clocortolone pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34097-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clocortolone pivalate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clocortolone pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOCORTOLONE PIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBL8IZH14X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.